molecular formula C25H27N3O2S B11365986 N-(4-ethylphenyl)-4,6-dimethyl-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide

N-(4-ethylphenyl)-4,6-dimethyl-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide

Cat. No.: B11365986
M. Wt: 433.6 g/mol
InChI Key: QRTKGONISNKJTL-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-4,6-DIMETHYL-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, an amide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-4,6-DIMETHYL-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyridine ring, the introduction of the ethyl and methyl groups, and the attachment of the carbamoyl and sulfanyl groups. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of Functional Groups: The carbamoyl and sulfanyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-4,6-DIMETHYL-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-ETHYLPHENYL)-4,6-DIMETHYL-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-4,6-DIMETHYL-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(4-ETHYLPHENYL)-4,6-DIMETHYL-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(4-METHYLPHENYL)-4,6-DIMETHYL-2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE: Differing by the presence of a methyl group instead of an ethyl group.

    N-(4-ETHYLPHENYL)-4,6-DIMETHYL-2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE: Differing by the presence of an ethyl group on both phenyl rings.

Properties

Molecular Formula

C25H27N3O2S

Molecular Weight

433.6 g/mol

IUPAC Name

N-(4-ethylphenyl)-4,6-dimethyl-2-[2-(2-methylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxamide

InChI

InChI=1S/C25H27N3O2S/c1-5-19-10-12-20(13-11-19)27-24(30)23-17(3)14-18(4)26-25(23)31-15-22(29)28-21-9-7-6-8-16(21)2/h6-14H,5,15H2,1-4H3,(H,27,30)(H,28,29)

InChI Key

QRTKGONISNKJTL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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